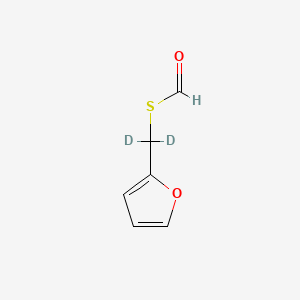

S-(2-Furanylmethyl) methanethioate-d2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C6H6O2S |

|---|---|

Molekulargewicht |

144.19 g/mol |

IUPAC-Name |

S-[dideuterio(furan-2-yl)methyl] methanethioate |

InChI |

InChI=1S/C6H6O2S/c7-5-9-4-6-2-1-3-8-6/h1-3,5H,4H2/i4D2 |

InChI-Schlüssel |

GFAOAYJTEVHTLA-APZFVMQVSA-N |

Isomerische SMILES |

[2H]C([2H])(C1=CC=CO1)SC=O |

Kanonische SMILES |

C1=COC(=C1)CSC=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis and Purification of S-(2-Furanylmethyl) methanethioate-d2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of S-(2-Furanylmethyl) methanethioate-d2, a deuterated isotopologue of a volatile flavor compound. This document details a plausible synthetic route, experimental protocols, and purification strategies, supported by predicted analytical data. The inclusion of deuterium (B1214612) can be valuable in metabolic studies and for altering pharmacokinetic profiles.

Synthetic Strategy

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the deuterated precursor, (furan-2-yl)methanol-d2. The second step is the formation of the thioester bond to yield the final product. A reliable method for this transformation is the Mitsunobu reaction, which allows for the conversion of the deuterated alcohol to the corresponding thioester under mild conditions.

Experimental Protocols

Synthesis of (Furan-2-yl)methanol-d2

Materials:

-

Furfural

-

Sodium borodeuteride (NaBD₄)

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve furfural (1.0 eq) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borodeuteride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (furan-2-yl)methanol-d2. The crude product can be purified by vacuum distillation if necessary.

Synthesis of this compound via Mitsunobu Reaction

Materials:

-

(Furan-2-yl)methanol-d2

-

Methanethioic acid (Thioformic acid)

-

Triphenylphosphine (B44618) (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve (furan-2-yl)methanol-d2 (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Add methanethioic acid (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution. An exothermic reaction may be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica (B1680970) gel.

Procedure:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the desired product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Data

The successful synthesis and purification of this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the non-deuterated S-(2-Furanylmethyl) methanethioate, which can be used as a reference. For the deuterated analog, the signal corresponding to the methylene (B1212753) protons (-CH₂-) will be absent or significantly reduced in the ¹H NMR spectrum, and the corresponding carbon signal in the ¹³C NMR spectrum will show a characteristic triplet due to C-D coupling.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~7.35 (dd, 1H) | H5 (furan) |

| ~6.30 (dd, 1H) | H4 (furan) |

| ~6.20 (d, 1H) | H3 (furan) |

| ~4.15 (s, 2H) | -CH₂- |

| ~2.35 (s, 3H) | -C(O)CH₃ |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight. For comparison, the non-deuterated S-(2-Furanylmethyl) ethanethioate (a close analog) has a molecular weight of 156.20 g/mol .[1] The deuterated methanethioate will have a molecular weight of approximately 144.19 g/mol .[2]

Expected Fragmentation Pattern: The mass spectrum will likely show characteristic fragments. The most prominent fragment is often the furfuryl cation (m/z = 81) due to the cleavage of the C-S bond.

Conclusion

This technical guide outlines a robust and detailed methodology for the synthesis and purification of this compound. The proposed two-step synthesis, utilizing a deuterated precursor and a subsequent Mitsunobu reaction, offers a reliable route to the target molecule. The provided purification protocol and predicted analytical data will be invaluable for researchers and scientists in confirming the identity and purity of the synthesized compound. This deuterated analog can serve as a valuable tool in various research applications, particularly in the fields of drug metabolism and flavor chemistry.

References

An In-depth Technical Guide to the Structural Elucidation of Deuterated S-(2-Furanylmethyl) methanethioate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of Deuterated S-(2-Furanylmethyl) methanethioate. This deuterated analog of a key flavor and fragrance compound, which is also explored for its potential in pharmaceutical applications, necessitates precise structural verification for its use in metabolic tracking and pharmacokinetic studies. This document outlines the synthesis, purification, and detailed spectroscopic analysis essential for confirming the isotopic labeling and overall structure of the molecule.

Introduction

S-(2-Furanylmethyl) methanethioate is a volatile organic compound found in various food products, contributing to their distinct aromas.[1] Its deuterated form is of significant interest in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen with deuterium (B1214612) atoms provides a valuable tool for tracing the metabolic fate of the molecule without altering its fundamental chemical properties. This guide details the necessary steps for the unambiguous structural confirmation of Deuterated S-(2-Furanylmethyl) methanethioate.

Synthesis and Deuteration

The synthesis of S-(2-Furanylmethyl) methanethioate typically involves the reaction of a furfuryl thiol with a suitable acylating agent.[2] For the deuterated analog, a deuterated methanethioyl source is required. A plausible synthetic route is the acylation of 2-furanmethanethiol with a deuterated formylating agent.

General Synthetic Protocol:

A solution of 2-furanmethanethiol in an appropriate aprotic solvent, such as tetrahydrofuran (B95107) (THF), is treated with a non-nucleophilic base, like sodium hydride, to generate the corresponding thiolate. Subsequently, a deuterated formylating agent, such as deuterated formic acid activated with a coupling agent (e.g., DCC), is added to the reaction mixture. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The crude product is then purified using column chromatography on silica (B1680970) gel.

The experimental workflow for the synthesis and purification can be visualized as follows:

Figure 1: Synthesis and Purification Workflow.

Structural Elucidation

The structural confirmation of the deuterated product relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

NMR spectroscopy is the most powerful tool for determining the precise location of deuterium incorporation. High-resolution ¹H and ¹³C NMR spectra are essential.

Experimental Protocol for NMR Analysis:

Approximately 5-10 mg of the purified sample is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[3] A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).[3] Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4] Standard pulse sequences are used for ¹H, ¹³C, and DEPT acquisitions.[3] Data processing involves Fourier transformation, phasing, baseline correction, and referencing to the TMS signal.[3]

Expected Spectroscopic Data:

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the non-deuterated S-(2-Furanylmethyl) methanethioate and the anticipated changes upon deuteration at the formyl position.

| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Expected Change upon Deuteration |

| H (formyl) | ~8.0-8.5 | s | - | Disappearance of signal |

| H-5 (furan) | ~7.3-7.4 | m | - | No significant change |

| H-3 (furan) | ~6.3-6.4 | m | - | No significant change |

| H-4 (furan) | ~6.2-6.3 | m | - | No significant change |

| CH₂ | ~4.0-4.2 | s | - | No significant change |

Table 1: Predicted ¹H NMR Data.

| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) | Expected Change upon Deuteration |

| C=O (thioester) | ~190-195 | Triplet (due to C-D coupling) and upfield shift |

| C-2 (furan) | ~150-155 | No significant change |

| C-5 (furan) | ~142-143 | No significant change |

| C-3 (furan) | ~110-111 | No significant change |

| C-4 (furan) | ~107-108 | No significant change |

| CH₂ | ~30-35 | No significant change |

Table 2: Predicted ¹³C NMR Data.

The logical workflow for NMR data analysis is depicted below:

References

Physical and chemical characteristics of S-(2-Furanylmethyl) methanethioate-d2

This technical guide provides a comprehensive overview of the physical and chemical characteristics of S-(2-Furanylmethyl) methanethioate-d2. It is intended for researchers, scientists, and professionals in drug development who may utilize this compound as an internal standard or tracer. This document summarizes key data, outlines relevant experimental protocols, and presents a logical workflow for the synthesis of its precursor.

Compound Identification and Properties

This compound is the deuterated form of S-(2-Furanylmethyl) methanethioate, a sulfur-substituted furan (B31954) derivative. The deuteration makes it suitable as a tracer for quantification in various studies.[1] It is also used as an internal standard for analyses by NMR, GC-MS, or LC-MS.[1] The non-deuterated analog is known as a flavoring agent.[2][3]

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-Furfurylthiol Acetate-d2, S-Acetylfurfurylmercaptan-d2, Ethanethioic Acid-d2 S-(2-Furanylmethyl) Ester, Thioacetic Acid-d2 S-Furfuryl Ester, 2-Furanmethanethiol-d2 Acetate, S-(2-Furanylmethyl-d2)thioacetate[2][3][4] |

| CAS Number | 1189712-86-4[2][3][4] |

| Molecular Formula | C₆H₄D₂O₂S[1] |

| InChI Key | LQOUTUIIYXYBQW-BFWBPSQCSA-N[2] |

| SMILES | O=CSC([2H])([2H])C1=CC=CO1[1] |

Table 2: Physical and Chemical Properties

| Property | This compound | S-(2-Furanylmethyl) methanethioate (Non-deuterated analog) |

| Molecular Weight | 144.19 g/mol [1] | 156.202 g/mol [5] |

| Appearance | Yellow Oil[3] | Colorless to pale yellow liquid[6] |

| Storage Conditions | 2-8°C Refrigerator[3] | Not specified |

| Solubility | Chloroform (Slightly), Methanol (Slightly)[7] | Miscible with common organic solvents such as ethanol (B145695) and ether; limited solubility in water.[6] |

| Odor | Not specified | On dilution, becomes agreeable, coffee-like, caramellic-burnt, and sweet.[8] |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, it is noted to be a precursor to furfurylmercaptan-d2.[7] Suppliers indicate that a detailed procedure for preparing the thiol from the thioacetate (B1230152) may be available upon request.[2][3]

The synthesis of the non-deuterated precursor, furan-2-ylmethanethiol (furfuryl mercaptan), is well-documented. A common method involves the reaction of furfuryl alcohol with thiourea (B124793) in the presence of hydrochloric acid to form an isothiouronium salt. This intermediate is then hydrolyzed with a base, such as sodium hydroxide (B78521), to yield the final thiol product.[8][9]

Synthesis of Furan-2-ylmethanethiol (Furfuryl Mercaptan):

-

Reaction Mixture Preparation: In a suitable reaction vessel, dissolve thiourea in water and concentrated hydrochloric acid with gentle heating.[10]

-

Addition of Furfuryl Alcohol: Cool the solution to 30°C and add furfuryl alcohol.[10]

-

Formation of Isothiouronium Salt: Maintain the reaction temperature below 55°C for approximately 2 hours. The solution may turn greenish. Allow the mixture to stand overnight.[10][11]

-

Hydrolysis: Neutralize the solution with a 50% sodium hydroxide solution. This will cause the separation of a heavy brown oil, which is S-2-furfurylisothiourea that has partially decomposed to 2-furfuryl mercaptan.[10]

-

Purification: Use steam distillation to separate the 2-furfuryl mercaptan from the reaction mixture. The distillation is continued until no more oily drops are observed in the distillate.[10][11]

-

Isolation and Drying: Separate the mercaptan from the aqueous phase using a separatory funnel and dry the product with calcium chloride.[10]

Note: This procedure should be performed in a well-ventilated hood due to the extremely disagreeable odor of the mercaptan.[10]

Signaling Pathways and Biological Activity

Currently, there is no information available in the reviewed literature regarding any specific signaling pathways or biological activities directly involving this compound. Its primary application is as a labeled compound for use as a tracer or internal standard in analytical chemistry and drug development studies.[1] The non-deuterated form is recognized for its organoleptic properties as a flavoring agent, contributing to the aroma of roasted coffee.[6][8][9]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of furan-2-ylmethanethiol, a key precursor to S-(2-Furanylmethyl) methanethioate.

Caption: Synthesis workflow for Furan-2-ylmethanethiol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Furfurylthiol Acetate-d2 | CymitQuimica [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-Furfurylthiol Acetate-d2 | LGC Standards [lgcstandards.com]

- 5. Ethanethioic acid, S-(2-furanylmethyl) ester [webbook.nist.gov]

- 6. Page loading... [guidechem.com]

- 7. 2-FURFURYLTHIOACETATE-D2 | 1189712-86-4 [amp.chemicalbook.com]

- 8. acs.org [acs.org]

- 9. Furan-2-ylmethanethiol - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. echemcom.com [echemcom.com]

S-(2-Furanylmethyl) methanethioate-d2 CAS number and synonyms

An In-depth Technical Guide to S-(2-Furanylmethyl) methanethioate-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of a key flavor compound. This document details its chemical identity, physicochemical properties, a proposed synthesis protocol, and its primary application as an internal standard in quantitative analytical workflows.

Chemical Identity and Properties

This compound is the deuterated form of S-(2-Furanylmethyl) methanethioate, a sulfur-containing volatile compound found in various foods and beverages, contributing to roasted and savory aromas. The deuterium (B1214612) labeling makes it an ideal internal standard for accurate quantification in complex matrices.

CAS Number: 1189712-86-4

Synonyms:

-

2-Furfurylthiol Acetate-d2

-

Ethanethioic Acid-d2 S-(2-Furanylmethyl) Ester

-

Thioacetic Acid-d2 S-Furfuryl Ester

-

2-Furanmethanethiol-d2 Acetate (B1210297)

-

Furfurylthiol-d2 Acetate

-

S-(2-Furanylmethyl-d2)thioacetate

-

S-Acetylfurfurylmercaptan-d2

-

[2H2]-2-Furfurylthiol Acetate

-

Ethanethioic Acid-d2 S-(2-FuranylMethyl) Ester

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₆D₂O₂S | [N/A] |

| Molecular Weight | 158.23 g/mol | [N/A] |

| Appearance | Oily liquid | [1] |

| Odor | Burnt, roasted, alliaceous, garlic, savory, coffee-like | [1] |

| Boiling Point | 90-92 °C at 12 mmHg | [1] |

| Density | 1.149-1.155 g/cm³ (at 20 °C) | [1] |

| Refractive Index | 1.522-1.529 | [1] |

| Solubility | Insoluble in water; soluble in organic solvents and fats. | [1] |

| Kovats Retention Index (non-polar column) | 1163 | [1] |

Experimental Protocols

Proposed Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be proposed based on the synthesis of its non-deuterated analogue and standard deuteration techniques. The synthesis would likely involve the reaction of a deuterated furfuryl alcohol derivative with a thioacetylating agent.

Objective: To synthesize this compound from a deuterated precursor.

Materials:

-

Furfuryl alcohol-d2

-

Thioacetic acid

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate for elution

-

Standard laboratory glassware and magnetic stirrer

Methodology:

-

Preparation of Furfuryl alcohol-d2: Furfural can be reduced to furfuryl alcohol using a deuterium source, such as sodium borodeuteride (NaBD₄), in an appropriate solvent like ethanol (B145695) or methanol. The reaction is typically carried out at room temperature.

-

Mitsunobu Reaction:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve furfuryl alcohol-d2 (1 equivalent), triphenylphosphine (1.2 equivalents), and thioacetic acid (1.2 equivalents) in anhydrous THF.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.2 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

-

-

Characterization: Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) to verify the incorporation of deuterium.

Use as an Internal Standard in GC-MS Analysis of Flavor Compounds

This compound is primarily used as an internal standard for the quantification of its non-deuterated analogue and other related flavor compounds in complex food and beverage matrices.[2][3] Its chemical similarity to the analyte ensures that it behaves similarly during sample preparation and analysis, thus correcting for variations and improving the accuracy and precision of the results.[3]

Objective: To quantify the concentration of S-(2-Furanylmethyl) methanethioate in a coffee sample using this compound as an internal standard.

Materials and Instrumentation:

-

Coffee sample

-

This compound (internal standard solution of known concentration)

-

Dichloromethane (DCM) or other suitable extraction solvent

-

Sodium sulfate (B86663) (anhydrous)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column for flavor analysis (e.g., DB-5ms)

-

Standard laboratory equipment for extraction (e.g., separatory funnel, centrifuge)

Experimental Workflow:

-

Sample Preparation:

-

Prepare a coffee sample according to standard procedures (e.g., brewing).

-

Take a known volume or weight of the coffee sample.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

-

Extraction:

-

Perform a liquid-liquid extraction of the spiked coffee sample with dichloromethane.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the extract to a specific volume.

-

-

GC-MS Analysis:

-

Inject an aliquot of the concentrated extract into the GC-MS system.

-

The GC will separate the volatile compounds based on their boiling points and polarity.

-

The MS will detect and quantify the target analyte (S-(2-Furanylmethyl) methanethioate) and the internal standard (this compound).

-

-

Data Analysis:

-

Identify the peaks corresponding to the analyte and the internal standard based on their retention times and mass spectra.

-

Integrate the peak areas for both compounds.

-

Calculate the response factor (RF) using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

Determine the concentration of the analyte in the original sample using the peak area ratio of the analyte to the internal standard and the calculated response factor.

-

Visualizations

The following diagram illustrates the general workflow for the quantitative analysis of a flavor compound using a deuterated internal standard with GC-MS.

References

- 1. Furfuryl thioacetate | C7H8O2S | CID 61660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

An In-depth Technical Guide on the Metabolic Fate of S-(2-Furanylmethyl) methanethioate

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-(2-Furanylmethyl) methanethioate is a thioester containing a furan (B31954) moiety. Its metabolic fate is of interest in fields such as toxicology and drug development due to the potential for the furan ring to be metabolically activated to reactive intermediates. This document outlines the probable metabolic pathways of S-(2-Furanylmethyl) methanethioate, based on existing knowledge of furan and thiol metabolism.

Presumed Initial Metabolism: Hydrolysis

The initial and primary metabolic transformation of S-(2-Furanylmethyl) methanethioate is anticipated to be the hydrolysis of the thioester linkage, catalyzed by various esterases present in the plasma and tissues, particularly the liver. This reaction would yield furfuryl mercaptan (2-furanmethanethiol) and methanethioic acid.

Fragmentation Pattern of S-(2-Furanylmethyl) methanethioate in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(2-Furanylmethyl) methanethioate, a thioester bearing a furan (B31954) moiety, is a compound of interest in flavor chemistry and as a potential building block in medicinal chemistry. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of S-(2-Furanylmethyl) methanethioate, complete with quantitative data, a detailed experimental protocol, and a visual representation of the fragmentation pathway.

Mass Spectrometry Data

The mass spectrum of S-(2-Furanylmethyl) methanethioate is characterized by a distinct fragmentation pattern under electron ionization. The molecular ion and key fragment ions are summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 43 | 100.0 | [CH₃CO]⁺ (Acetyl cation) |

| 53 | 14.8 | [C₄H₅]⁺ |

| 81 | 98.8 | [C₅H₅O]⁺ (Furfuryl cation) |

| 113 | 5.9 | [M - CH₃CO]⁺ |

| 156 | 19.3 | [C₇H₈O₂S]⁺• (Molecular Ion) |

Fragmentation Pattern Analysis

The fragmentation of S-(2-Furanylmethyl) methanethioate upon electron ionization (70 eV) is primarily driven by the lability of the thioester bond and the stability of the resulting fragment ions. The base peak at m/z 43 corresponds to the highly stable acetyl cation ([CH₃CO]⁺), formed by the cleavage of the C-S bond. Another prominent peak is observed at m/z 81, which is attributed to the resonance-stabilized furfuryl cation ([C₅H₅O]⁺), resulting from the cleavage of the S-CH₂ bond. The molecular ion peak ([M]⁺•) is observed at m/z 156 with a moderate relative intensity. The presence of a fragment at m/z 113 suggests the loss of the acetyl group from the molecular ion. A smaller fragment at m/z 53 is likely due to the further fragmentation of the furan ring.

Fragmentation Pathway Diagram

Caption: Proposed fragmentation pathway of S-(2-Furanylmethyl) methanethioate.

Experimental Protocols

The following is a representative experimental protocol for the analysis of S-(2-Furanylmethyl) methanethioate using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

5.1. Sample Preparation

A stock solution of S-(2-Furanylmethyl) methanethioate is prepared in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, at a concentration of 1 mg/mL. A series of dilutions are then made to the desired concentration range for analysis (e.g., 1-100 µg/mL).

5.2. Gas Chromatography (GC) Conditions

-

Instrument: Agilent 7890B GC System (or equivalent)

-

Injector: Split/splitless injector

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (or split with a high split ratio for concentrated samples)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Final hold: 5 minutes at 250 °C

-

5.3. Mass Spectrometry (MS) Conditions

-

Instrument: Agilent 5977A MSD (or equivalent)

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 35-350

-

Scan Speed: 1562 u/s

-

Solvent Delay: 3 minutes

Logical Workflow for Compound Identification

Caption: Logical workflow for the identification of S-(2-Furanylmethyl) methanethioate.

Isotopic Enrichment of S-(2-Furanylmethyl) methanethioate-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of S-(2-Furanylmethyl) methanethioate, specifically focusing on the introduction of two deuterium (B1214612) atoms (d2). This document outlines synthetic strategies, detailed experimental protocols, quantitative data on isotopic incorporation, and the relevant biological context for the use of this isotopically labeled compound in research and drug development.

Introduction

S-(2-Furanylmethyl) methanethioate, also known as S-furfuryl thioacetate (B1230152), is a sulfur-containing organic compound with applications in flavor and fragrance industries, as well as a potential building block in pharmaceutical and agrochemical synthesis.[1][2] The introduction of stable isotopes, such as deuterium, into molecules is a powerful technique used to trace metabolic pathways, elucidate reaction mechanisms, and alter pharmacokinetic properties of drug candidates.[3] Deuteration can lead to the kinetic isotope effect, slowing down metabolism and potentially improving a drug's half-life and safety profile.[3] This guide focuses on the preparation and analysis of S-(2-Furanylmethyl) methanethioate-d2, providing researchers with the necessary information to synthesize and utilize this labeled compound.

Synthetic Strategies for Isotopic Enrichment

The synthesis of this compound can be approached by first deuterating a suitable precursor, followed by the formation of the thioester. A common and effective precursor is furfuryl alcohol, which can be deuterated at the methylene (B1212753) bridge (α-position) and subsequently converted to the desired product.

Two primary synthetic routes are presented here:

-

Route A: Deuteration of furfuryl alcohol followed by a Mitsunobu reaction with thioacetic acid.

-

Route B: Deuteration of furfuryl alcohol, conversion to a furfuryl halide, and subsequent reaction with a thioacetate salt.

Data Presentation: Isotopic Enrichment Efficiency

The efficiency of the deuteration of the furfuryl precursor is crucial for the final isotopic purity of this compound. The following table summarizes typical quantitative data for the deuteration of furan (B31954) derivatives using various methods.

| Deuteration Method | Substrate | Deuterium Source | Catalyst/Reagent | Typical % Deuterium Incorporation | Reference(s) |

| Transition Metal-Catalyzed H-D Exchange | Furfuryl Alcohol | D₂ gas | Pd/C | >95% | [3] |

| Base-Catalyzed H-D Exchange | Furfuryl Alcohol | D₂O | NaOD | 80-90% (at α-position) | [4] |

| Reduction of Furfural-d1 | Furfural-d1 | NaBD₄ | - | >98% |

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below.

Synthesis of Furfuryl-α,α-d2 Alcohol

Method: Catalytic H-D Exchange

This protocol describes the deuteration of furfuryl alcohol at the α-methylene position using deuterium gas and a palladium on carbon catalyst.

Materials:

-

Furfuryl alcohol

-

Palladium on carbon (10 wt. %)

-

Deuterium gas (D₂)

-

Ethyl acetate (B1210297) (anhydrous)

-

Inert gas (Argon or Nitrogen)

-

High-pressure autoclave

Procedure:

-

To a high-pressure autoclave, add furfuryl alcohol (1.0 eq) and 10% Pd/C (5 mol %).

-

Add anhydrous ethyl acetate as the solvent.

-

Seal the autoclave and purge with an inert gas (e.g., argon) three times.

-

Pressurize the autoclave with deuterium gas (D₂) to the desired pressure (e.g., 10 bar).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR to observe the disappearance of the methylene proton signal.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess deuterium gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with ethyl acetate.

-

Remove the solvent from the filtrate under reduced pressure to yield furfuryl-α,α-d2 alcohol.

-

The product can be purified further by vacuum distillation if necessary.

Synthesis of S-(2-Furanylmethyl-α,α-d2) methanethioate

Method 1: Mitsunobu Reaction

This method utilizes the deuterated furfuryl alcohol from the previous step and converts it to the thioacetate via a Mitsunobu reaction.[5][6]

Materials:

-

Furfuryl-α,α-d2 alcohol

-

Thioacetic acid

-

Triphenylphosphine (B44618) (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

Dissolve furfuryl-α,α-d2 alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add thioacetic acid (1.1 eq) to the solution.

-

Slowly add DEAD or DIAD (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to obtain S-(2-Furanylmethyl-α,α-d2) methanethioate.

Method 2: Two-Step Halogenation and Thioacetylation

This alternative route involves the conversion of the deuterated alcohol to a halide, followed by nucleophilic substitution with a thioacetate salt.[7]

Step 1: Synthesis of Furfuryl-α,α-d2 chloride

Materials:

-

Furfuryl-α,α-d2 alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Pyridine (catalytic amount)

Procedure:

-

Dissolve furfuryl-α,α-d2 alcohol (1.0 eq) in anhydrous diethyl ether and cool to 0 °C.

-

Slowly add thionyl chloride (1.1 eq) dropwise, with a catalytic amount of pyridine.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice and extract with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Carefully remove the solvent under reduced pressure at low temperature to obtain furfuryl-α,α-d2 chloride. Note: Furfuryl chloride is unstable and should be used immediately in the next step.

Step 2: Synthesis of S-(2-Furanylmethyl-α,α-d2) methanethioate

Materials:

-

Furfuryl-α,α-d2 chloride

-

Potassium thioacetate

-

Anhydrous acetone (B3395972) or N,N-dimethylformamide (DMF)

Procedure:

-

Dissolve the crude furfuryl-α,α-d2 chloride in anhydrous acetone or DMF.

-

Add potassium thioacetate (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the final product.

Analytical Characterization

The isotopic enrichment and purity of the synthesized this compound must be confirmed using appropriate analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The percentage of deuterium incorporation at the α-methylene position can be determined by comparing the integral of the residual proton signal of the methylene group to the integral of a non-deuterated proton signal in the molecule (e.g., furan ring protons).[8][9]

-

²H NMR: This technique directly detects the deuterium nuclei, providing a clear signal for the deuterated position and confirming the location of the isotopic label.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the mass shift due to deuterium incorporation. The molecular ion peak ([M]⁺) for the deuterated compound will be shifted by +2 m/z units compared to the unlabeled compound. The isotopic distribution pattern can also be analyzed to quantify the level of deuteration.[10]

| Analytical Technique | Expected Observation for this compound |

| ¹H NMR | Significant reduction or absence of the signal corresponding to the -CH₂-S- protons. |

| ²H NMR | A signal corresponding to the -CD₂-S- deuterons. |

| Mass Spectrometry | Molecular ion peak at m/z 158 (unlabeled is m/z 156).[11] |

Biological Context and Applications

Furan-containing compounds are known to undergo metabolic activation in vivo, primarily mediated by cytochrome P450 enzymes (CYP450).[12][13] The furan ring can be oxidized to form reactive intermediates, such as epoxides or unsaturated dicarbonyls, which can then react with cellular nucleophiles like glutathione (B108866) (GSH) and proteins.[3][14] This metabolic pathway can lead to cellular toxicity.

The use of this compound in drug metabolism and pharmacokinetic (DMPK) studies can help in:

-

Elucidating Metabolic Pathways: By tracking the deuterated label, researchers can identify the metabolites formed and understand the biotransformation of the parent compound.[13]

-

Investigating the Kinetic Isotope Effect: Deuteration at a site of metabolic attack can slow down the rate of metabolism, which can be quantified to understand the rate-limiting steps in the metabolic cascade.[3]

-

Use as an Internal Standard: Deuterated compounds are ideal internal standards for quantitative analysis by mass spectrometry due to their similar chemical and physical properties to the analyte, but distinct mass.[9]

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Potential Metabolic Pathway

Caption: Postulated metabolic activation pathway of furan-containing compounds.

References

- 1. furfuryl thioacetate, 13678-68-7 [thegoodscentscompany.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide (Journal Article) | ETDEWEB [osti.gov]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Conversion of furfural to furoic acid and furfuryl alcohol by Neurospora ascospores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterium incorporation in biomass cell wall components by NMR analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Convenient hydrogenation of furfural to furfuryl alcohol in metal-catalyzed and organo-catalyzed environments - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00056G [pubs.rsc.org]

- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 13. Mechanism of metabolic cleavage of a furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

S-(2-Furanylmethyl) methanethioate-d2 material safety data sheet

An In-depth Technical Guide on the Material Safety of S-(2-Furanylmethyl) methanethioate-d2

This guide provides a comprehensive overview of the material safety data for this compound, intended for researchers, scientists, and professionals in drug development. Given the limited availability of a specific Material Safety Data Sheet (MSDS) for the deuterated form, this document primarily relies on the safety data of the parent compound, S-(2-Furanylmethyl) methanethioate. Deuterium substitution is not expected to significantly alter the fundamental chemical hazards of the molecule.

Section 1: Chemical Identification and Physical Properties

This compound is the deuterated form of S-(2-Furanylmethyl) methanethioate, a heteroaromatic compound.[1][2] It is primarily used as an internal standard or tracer in quantitative analyses such as NMR, GC-MS, or LC-MS.[3]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C7H6D2O2S | [4] |

| Molecular Weight | 158.22 (approx.) | [4] |

| Appearance | Dark brown or light orange clear liquid | [5][6] |

| Odor | Stench | [5][6] |

| Boiling Point | 211 - 212 °C / 411.8 - 413.6 °F | [5] |

| Flash Point | 92 °C / 197.6 °F | [5] |

| Specific Gravity | 1.170 g/cm³ | [5] |

| Vapor Density | 5.39 | [5] |

| Partition Coefficient (log Pow) | 0.3 (at 25 °C, pH 7) | |

| Storage Temperature | Refrigerator | [4] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4] |

Section 2: Hazard Identification and Classification

This substance is classified as a combustible liquid and is associated with multiple health hazards.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 4 | H227: Combustible liquid |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute toxicity, Inhalation | 2 | H330: Fatal if inhaled |

| Serious eye irritation | 2A | H319: Causes serious eye irritation |

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

| Specific target organ toxicity — repeated exposure (Inhalation) | 2 (Nose) | H373: May cause damage to organs through prolonged or repeated exposure |

Source:

Section 3: Experimental Protocols - Safety and Handling

Personal Protective Equipment (PPE) and Engineering Controls:

-

Engineering Controls : Work should be conducted under a fume hood to ensure adequate ventilation. Emergency eyewash stations and safety showers must be readily accessible.[5]

-

Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[5][7]

-

Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[5][7] Flame retardant antistatic protective clothing is recommended.

-

Respiratory Protection : If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8] For high-risk situations, a self-contained breathing apparatus is necessary.

First Aid Measures:

-

Inhalation : Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

-

Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[6]

Spill and Leak Procedures:

-

Evacuation and Ventilation : Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[6][9]

-

Containment : Cover drains to prevent entry into the sewer system.

-

Cleanup : Absorb the spill with inert material such as sand, vermiculite, or earth. Use spark-proof tools for collection.[6] Place the absorbed material into a suitable, closed container for disposal.[9]

-

Decontamination : Clean the affected area thoroughly.

Section 4: Logical Relationships in Hazard Management

The following diagram illustrates the workflow for managing hazards associated with this compound.

Section 5: Stability and Reactivity

-

Chemical Stability : The product is stable under normal ambient conditions (room temperature).[7]

-

Conditions to Avoid : Avoid heat, flames, sparks, and other sources of ignition.[5] Exposure to air, moisture, and light should also be minimized.

-

Incompatible Materials : Strong oxidizing agents, strong bases, and strong reducing agents.[5]

-

Hazardous Decomposition Products : None under normal use conditions.[7]

-

Hazardous Polymerization : Hazardous polymerization does not occur.[7]

Section 6: Toxicological Information

The toxicological properties of the deuterated compound have not been fully investigated. The following data is for the non-deuterated parent compound.

Table 3: Acute Toxicity Data

| Route | Classification | Notes |

| Oral | Category 4: Harmful if swallowed | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[6] |

| Dermal | Category 4: Harmful in contact with skin | May cause skin irritation and dermatitis.[6] |

| Inhalation | Category 2: Fatal if inhaled | Vapors may cause dizziness or suffocation.[6] May cause respiratory tract irritation.[6] |

Source:[6]

Chronic Effects :

-

Carcinogenicity : Suspected of causing cancer.

-

Target Organs : May cause damage to the nose through prolonged or repeated inhalation. The central nervous system may also be affected.[6]

Section 7: Disposal Considerations

Dispose of this material and its container at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[10] Do not allow the product to enter drains or sewer systems.[10] Contaminated packaging should be disposed of in the same manner as the product.

References

- 1. Showing Compound S-(2-Furanylmethyl) methanethioate (FDB016861) - FooDB [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for S-(2-Furanylmethyl) methanethioate (HMDB0037731) [hmdb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2-FURFURYLTHIOACETATE-D2 | 1189712-86-4 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. targetmol.com [targetmol.com]

- 10. echemi.com [echemi.com]

A Technical Guide to the Commercial Supply and Application of S-(2-Furanylmethyl) methanethioate-d2

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability of S-(2-Furanylmethyl) methanethioate-d2, a deuterated stable isotope-labeled compound. This guide is intended to assist researchers in sourcing this chemical and understanding its application as a precursor to its corresponding thiol. Quantitative data from various suppliers has been compiled for direct comparison, and a key experimental protocol is detailed.

Compound Overview

This compound is the deuterated form of S-furfuryl thioacetate (B1230152). It is primarily utilized as a stable, commercially available precursor to generate furfurylmercaptan-d2 (2-furanmethanethiol-d2) in situ. The thiol form is highly prone to oxidation into its disulfide dimer, making the thioacetate a more reliable starting material for research applications.[1][2] Stable isotope-labeled compounds like this are essential tools in drug development and metabolic research, often serving as internal standards for quantitative analysis by mass spectrometry or as tracers to study metabolic pathways.[3][4][5]

Commercial Supplier Data

The following table summarizes the product specifications for this compound from identified commercial suppliers. Researchers are advised to verify pricing and availability directly with the vendors.

| Supplier | Product Name(s) | Catalog No. | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Available Sizes |

| United States Biological | 2-Furfurylthioacetate-d2; S-Acetylfurfurylmercaptan-d2 | F9195-30 | 1189712-86-4 | C₇H₆D₂O₂S | Not Specified | 5 mg |

| LGC Standards | 2-Furfurylthiol Acetate-d2 | TRC-F864600 | 1189712-86-4 | C₇H₆D₂O₂S | 158.22 | 5 mg, 50 mg |

| MedChemExpress (MCE) | This compound | HY-156333S | 1189712-86-4 | C₆H₄D₂O₂S | 144.19 | Inquire |

Note: Discrepancies in molecular formula and weight between suppliers may exist; researchers should confirm with the supplier's Certificate of Analysis.

Experimental Protocols

Protocol: Preparation of Furfurylmercaptan-d2 from this compound

A critical application of this compound is its conversion to the active thiol, furfurylmercaptan-d2. The thioacetate group serves as a protecting group, enhancing the stability of the compound for storage and handling.[1][2]

Both United States Biological and LGC Standards state that they will provide a detailed experimental procedure for the preparation of the thiol from the thioacetate upon request.[1][2] While the specific, validated protocol should be obtained directly from the supplier, the general methodology involves the hydrolysis of the thioacetate ester.

General Principle: Thioacetate Deprotection

The conversion is typically achieved by base-catalyzed hydrolysis. A common method involves dissolving the thioacetate in a suitable solvent (e.g., methanol (B129727) or ethanol) and adding a base such as sodium hydroxide (B78521) or potassium hydroxide. The reaction mixture is stirred, often at room temperature, until the hydrolysis is complete. The progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Following the reaction, a standard aqueous workup and extraction are performed to isolate the desired thiol.

Due to the thiol's sensitivity to oxidation, it is crucial to perform the reaction and subsequent handling under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.

Visualized Workflows and Relationships

The following diagrams illustrate the procurement workflow and the chemical relationship central to the use of this compound.

References

Methodological & Application

Application Note: Quantification of Furan Derivatives Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan (B31954) and its derivatives are organic compounds that can form in a variety of heat-treated foods and beverages.[1] Due to their potential carcinogenicity, regulatory bodies worldwide have emphasized the need for sensitive and accurate quantification methods.[1] Gas chromatography-mass spectrometry (GC-MS), particularly with a triple quadrupole mass spectrometer (MS/MS), is a powerful technique for the analysis of these volatile compounds.[2] The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision by correcting for variations during sample preparation and analysis.[3]

This application note provides a detailed protocol for the quantification of furan derivatives in various matrices using a deuterated internal standard. While d4-furan is the most commonly used internal standard for this analysis, this guide will also address the use of S-(2-Furanylmethyl) methanethioate-d2 . As of the writing of this document, there is a lack of published methods specifically validating this compound for furan derivative analysis. Therefore, this document presents a general, robust protocol that can be adapted for this specific internal standard, with d4-furan used as a primary example for parameter specifications.

Experimental Protocols

This section details the methodology for the quantification of furan derivatives using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS/MS.

Materials and Reagents

-

Analytes: Furan, 2-methylfuran, 3-methylfuran, 2-ethylfuran, 2,5-dimethylfuran, 2,3-dimethylfuran, furfural, furfuryl alcohol, 2-butylfuran, 2-acetylfuran, 2-pentylfuran.

-

Internal Standard: this compound or d4-furan.

-

Solvents: Methanol (GC grade), Acetonitrile (HPLC grade), Toluene.

-

Reagents: Sodium chloride (analytical grade), Anhydrous sodium sulfate.

-

Consumables: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa, SPME fiber assembly (e.g., Carboxen/Polydimethylsiloxane (CAR/PDMS)).

Standard Solutions Preparation

-

Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each furan derivative and the internal standard (this compound or d4-furan) in methanol.

-

Working Standard Solution (10 µg/mL): Prepare a mixed working standard solution containing all target furan derivatives by diluting the primary stock solutions in methanol.

-

Internal Standard Working Solution (10 µg/mL): Prepare a working solution of the internal standard in methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the working standard solution and a fixed amount of the internal standard working solution into the matrix of interest (or a suitable surrogate). A typical calibration range is 0.5 to 100 ng/mL.

Sample Preparation (HS-SPME)

The sample preparation method should be optimized based on the matrix.

-

Liquid Samples (e.g., coffee, juice):

-

Solid and Semi-Solid Samples (e.g., baby food, canned fish):

GC-MS/MS Analysis

4.1. HS-SPME Parameters:

-

SPME Fiber: Carboxen/Polydimethylsiloxane (CAR/PDMS) is recommended for its efficiency in adsorbing furan and its derivatives.[5]

-

Equilibration Temperature: 35°C[5]

-

Equilibration Time: 15 minutes[5]

-

Extraction Temperature: 35°C[5]

-

Extraction Time: 15 minutes[5]

-

Desorption Temperature: 250°C

-

Desorption Time: 2 minutes

4.2. GC-MS/MS Parameters:

-

GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp to 150°C at 10°C/min.

-

Ramp to 250°C at 25°C/min, hold for 2 minutes.[5]

-

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Note on Adapting for this compound: The MRM transitions for this compound will need to be determined empirically. This involves infusing a standard solution of the deuterated compound into the mass spectrometer to identify the precursor ion and the most abundant and specific product ions.

Quantitative Data

The following tables summarize typical quantitative data obtained for the analysis of furan derivatives using a deuterated internal standard like d4-furan. These values can serve as a benchmark when developing a method with this compound.

Table 1: Method Validation Parameters for Furan Derivatives in Food Matrices [5]

| Analyte | Limit of Detection (LOD) (ng/g) | Limit of Quantitation (LOQ) (ng/g) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |

| Furan | 0.01 - 0.05 | 0.03 - 0.15 | 85 - 110 | 2 - 10 | 5 - 15 |

| 2-Methylfuran | 0.02 - 0.08 | 0.06 - 0.24 | 88 - 105 | 3 - 12 | 6 - 16 |

| 3-Methylfuran | 0.02 - 0.08 | 0.06 - 0.24 | 87 - 108 | 3 - 11 | 6 - 15 |

| 2,5-Dimethylfuran | 0.03 - 0.10 | 0.09 - 0.30 | 90 - 112 | 4 - 13 | 7 - 17 |

| Furfural | 0.10 - 0.50 | 0.30 - 1.50 | 80 - 115 | 5 - 15 | 8 - 18 |

Table 2: Example MRM Transitions for Selected Furan Derivatives and d4-Furan

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Furan | 68 | 39 | 42 |

| 2-Methylfuran | 82 | 53 | 81 |

| Furfural | 96 | 95 | 67 |

| d4-Furan | 72 | 43 | 40 |

Visualizations

Caption: Experimental workflow for the quantification of furan derivatives.

References

- 1. lcms.cz [lcms.cz]

- 2. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of thiol compounds from garlic by automated headspace derivatized in-needle-NTD-GC-MS and derivatized in-fiber-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Coffee Flavor Compounds Using GC-MS with Deuterated Internal Standards

Introduction

The aroma of roasted coffee is a complex mixture of hundreds of volatile organic compounds that contribute to its unique and desirable flavor profile. The concentration of these compounds can vary significantly depending on the coffee bean species (e.g., Arabica vs. Robusta), geographical origin, roasting degree, and brewing method.[1] Accurate quantification of key flavor compounds is crucial for quality control, product development, and research in the food and beverage industry.

Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the accurate and precise quantification of analytes in complex matrices like coffee.[1] This technique utilizes a known amount of a stable isotope-labeled version of the target analyte (e.g., deuterated) as an internal standard. Because the deuterated standard is chemically identical to the native analyte, it exhibits similar behavior during sample preparation, extraction, and chromatographic analysis. This co-elution allows for the effective compensation of matrix effects and variations in extraction efficiency, leading to highly reliable quantitative results.[1]

This application note provides a detailed protocol for the quantitative analysis of key flavor compounds in coffee using deuterated internal standards, followed by Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS.

Data Presentation: Quantitative Analysis of Key Coffee Flavor Compounds

The following tables summarize representative quantitative data for key flavor compounds in Arabica and Robusta coffee, determined using Stable Isotope Dilution Assays (SIDA).

Table 1: Concentration of Key Odorants in Roasted Arabica and Robusta Coffee [2]

| Compound Class | Analyte | Concentration in Arabica (mg/kg) | Concentration in Robusta (mg/kg) |

| Phenols | Guaiacol | 4.2 | 28.2 |

| 4-Vinylguaiacol | 64.8 | 177.7 | |

| 4-Ethylguaiacol | 1.63 | 18.1 | |

| Aldehydes | Vanillin | 4.8 | 16.1 |

| Thiols | 2-Furfurylthiol | 1.08 | 1.73 |

| 3-Mercapto-3-methylbutyl formate | 0.13 | 0.115 | |

| Pyrazines | 2,3-Diethyl-5-methylpyrazine | 0.095 | 0.31 |

| 2-Ethyl-3,5-dimethylpyrazine | 0.33 | 0.94 | |

| Furanones | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | 109 | 57 |

| 3-Hydroxy-4,5-dimethyl-2(5H)-furanone | 1.47 | 0.63 | |

| 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | 0.16 | 0.085 | |

| 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone | 17.3 | 14.3 | |

| Ketones | (E)-β-Damascenone | 0.195 | 0.205 |

| Sulfur Compounds | Methional | 0.24 | 0.095 |

Table 2: Concentration of Alkylpyrazines in Commercially Available Ground Coffee

| Analyte | Concentration Range (mg/kg) |

| 2-Methylpyrazine | Most abundant |

| 2,6-Dimethylpyrazine | Second most abundant |

| 2,5-Dimethylpyrazine | Third most abundant |

| 2-Ethylpyrazine | - |

| 2-Ethyl-6-methylpyrazine | - |

| 2-Ethyl-5-methylpyrazine | - |

| 2,3,5-Trimethylpyrazine | - |

| 2,3-Dimethylpyrazine | Lowest concentrations |

| 2-Ethyl-3-methylpyrazine | Lowest concentrations |

| 2-Ethyl-3,6-dimethylpyrazine | Lowest concentrations |

| 2-Ethyl-3,5-dimethylpyrazine | Lowest concentrations |

| Total Alkylpyrazines | 82.1 - 211.6 |

Note: Specific concentration ranges for some individual alkylpyrazines were not provided in the source material, but their relative abundance was indicated.

Experimental Protocols

This section details the methodologies for the quantitative analysis of coffee flavor compounds using deuterated internal standards.

Sample Preparation

-

Coffee Samples: Use freshly roasted and ground coffee beans. The particle size should be between 300 to 500 μm.[2]

-

Internal Standard Spiking: Weigh a precise amount of the ground coffee sample (e.g., 1 g) into a headspace vial.[3] Add a known amount of the deuterated internal standard solution. For example, for the analysis of p-vinylguaiacol, p-vinylguaiacol-d3 (B1146736) is used as the internal standard.[1]

-

Extraction:

-

Solvent Extraction (for a broad range of odorants):

-

Suspend the coffee sample in a solvent mixture of water/dichloromethane/methanol (4:5:10 by volume) containing the labeled internal standards.

-

Stir the suspension for 3 hours at room temperature and then filter.

-

Re-suspend the residue in the same solvent, stir for 18 hours, and filter again.

-

-

Headspace Solid-Phase Microextraction (HS-SPME) (for volatile and semi-volatile compounds):

-

Seal the vial containing the coffee sample and deuterated standard.

-

Equilibrate the vial at a specific temperature and time (e.g., 80°C for 20 minutes) to allow the volatile compounds to partition into the headspace.[3]

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period to adsorb the analytes.

-

-

GC-MS Analysis

The following are representative GC-MS parameters. Optimization may be required depending on the specific analytes and instrumentation.

-

Gas Chromatograph (GC):

-

Column: A polar capillary column such as DB-FFAP (30 m x 0.32 mm, 0.25 μm film thickness) or a 60 m x 0.25 mm x 1.0 µm Elite Wax column is recommended.[2][3]

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 130°C at 1.55°C/min.

-

Ramp to 220°C at 4°C/min, hold for 5 minutes.

-

-

Injector Temperature: 250°C.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Transfer Line Temperature: 230°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity. Monitor at least two characteristic ions for each target analyte and its corresponding deuterated internal standard. For example, for p-vinylguaiacol, monitor its characteristic ions, and for p-vinylguaiacol-d3, monitor its corresponding shifted ions.

-

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas of the selected ions for both the native analyte and the deuterated internal standard.

-

Response Factor Calculation: Prepare calibration standards containing known concentrations of the native analyte and a fixed concentration of the deuterated internal standard. Analyze these standards using the same GC-MS method. Calculate the response factor (RF) using the following equation:

RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

-

Quantification: Calculate the concentration of the analyte in the coffee sample using the following equation:

Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of coffee flavor compounds using deuterated standards.

References

Application Note: High-Sensitivity LC-MS/MS Method for Furanthiol Quantification in Complex Matrices Using Isotopic Standards

Abstract

Furanthiols, such as 2-furfurylthiol (FFT) and 2-methyl-3-furanthiol (B142662) (MFT), are potent aroma compounds that significantly influence the flavor profiles of various food and beverage products, including coffee, wine, and beer.[1] Their analysis is challenging due to their high reactivity, low concentrations, and the complexity of food matrices.[1] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of furanthiols using stable isotope dilution analysis (SIDA). The use of deuterated internal standards ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation.[2] This methodology is intended for researchers, scientists, and quality control professionals in the food, beverage, and flavor industries.

Introduction

Furanthiols are a class of volatile sulfur compounds that contribute desirable roasted, smoky, and savory aromas to a wide range of food products.[3] 2-furfurylthiol is known for its intense coffee-like aroma, while 2-methyl-3-furanthiol imparts a meaty or savory character.[3][4] The accurate quantification of these compounds is crucial for understanding flavor chemistry, optimizing food processing, and ensuring product consistency.

Traditional analytical methods for furanthiols often face challenges related to the volatility and reactivity of these compounds.[1] Stable isotope dilution analysis (SIDA) coupled with LC-MS/MS has emerged as the gold standard for the accurate quantification of trace-level analytes in complex samples.[5][6] This technique involves spiking the sample with a known amount of a stable isotope-labeled analog of the target analyte. Because the internal standard has nearly identical chemical and physical properties to the analyte, it can effectively compensate for losses during sample preparation and ionization suppression or enhancement during mass spectrometric detection.[2][7]

This application note provides a comprehensive protocol for the analysis of furanthiols in complex matrices, including sample preparation, LC-MS/MS conditions, and data analysis.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of furanthiols using isotopic standards is depicted below.

Caption: Experimental workflow for furanthiol analysis.

Furanthiol Formation and Metabolism

Furanthiols are primarily formed during the thermal processing of food through the Maillard reaction.[3] The key precursors are sulfur-containing amino acids (e.g., cysteine) and reducing sugars.[3] Thiamine degradation is another significant pathway for the formation of 2-methyl-3-furanthiol.[3][8] In biological systems, furanthiols can be metabolized through methylation and subsequent S-oxidation.[9]

Caption: Formation and metabolic pathways of furanthiols.

Quantitative Data

The following tables summarize the quantitative data for key furanthiols in different food matrices, as determined by LC-MS/MS with stable isotope dilution analysis.

Table 1: Quantification of Furanthiols in Wine

| Compound | Wine Type | Concentration (ng/L) | Reference |

| 2-Methyl-3-furanthiol | Red and White Bordeaux | Up to 100 | [4][10] |

| 2-Methyl-3-furanthiol | Loire Valley Sauvignon Blanc | Up to 100 | [4][10] |

| 2-Methyl-3-furanthiol | White Burgundy | Up to 100 | [4][10] |

| 2-Methyl-3-furanthiol | Champagne | Up to 100 | [4][10] |

| 2-Furanmethanethiol | Various Wines | Present | [4][10] |

Table 2: Quantification of Furanthiols in Chinese Baijiu

| Compound | Baijiu Type | Concentration (µg/kg) | Reference |

| 2-Furfurylthiol | Soy Sauce Aroma | Significantly higher than other types | [11] |

| 2-Methyl-3-furanthiol | Soy Sauce Aroma | Significantly higher than other types | [11] |

| 2-Furfurylthiol | Fermented Grains | 0.51 - 3.03 | [3] |

| 2-Methyl-3-furanthiol | Fermented Grains | 1.70 - 12.74 | [3] |

Experimental Protocols

Materials and Reagents

-

Standards: 2-furfurylthiol (FFT), 2-methyl-3-furanthiol (MFT)

-

Isotopic Standards: 2-furfurylthiol-d2, 2-methyl-3-furanthiol-d3 (or other appropriate deuterated analogs)

-

Solvents: Methanol (B129727), acetonitrile (B52724) (LC-MS grade), water (deionized)

-

Reagents: Formic acid, ammonium (B1175870) formate

-

Solid Phase Extraction (SPE): C18 cartridges (or other suitable sorbent)

Sample Preparation

-

Spiking: To 10 mL of the liquid sample (e.g., wine, beer, coffee), add a known concentration of the deuterated internal standard solution.

-

Extraction:

-

Solid Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the spiked sample onto the cartridge. Wash the cartridge with water to remove interferences. Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Liquid-Liquid Extraction (LLE): Extract the spiked sample with a suitable organic solvent (e.g., dichloromethane).

-

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase.

LC-MS/MS Parameters

-

LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the target analytes. For example:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-10 min: 90% B

-

10-12 min: 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Table 3: MRM Transitions for Furanthiols and Isotopic Standards

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-Furfurylthiol | [M+H]+ | [Specific fragment] | [Optimized value] |

| 2-Furfurylthiol-d2 | [M+H]+ | [Specific fragment] | [Optimized value] |

| 2-Methyl-3-furanthiol | [M+H]+ | [Specific fragment] | [Optimized value] |

| 2-Methyl-3-furanthiol-d3 | [M+H]+ | [Specific fragment] | [Optimized value] |

(Note: Specific m/z values and collision energies need to be optimized for the instrument used.)

Calibration and Quantification

-

Prepare a series of calibration standards containing known concentrations of the native furanthiols and a constant concentration of the deuterated internal standards.

-

Analyze the calibration standards using the developed LC-MS/MS method.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Quantify the furanthiols in the samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The described LC-MS/MS method using stable isotope dilution analysis provides a highly accurate and sensitive approach for the quantification of furanthiols in complex food and beverage matrices. The use of deuterated internal standards effectively compensates for matrix effects and procedural losses, leading to reliable and reproducible results. This method is a valuable tool for quality control, flavor research, and process optimization in the food and beverage industry.

References

- 1. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Application Progress of Stable Isotope Dilution Analysis in Volatile Flavor Analysis of Food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myadlm.org [myadlm.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insights into the Role of 2-Methyl-3-furanthiol and 2-Furfurylthiol as Markers for the Differentiation of Chinese Light, Strong, and Soy Sauce Aroma Types of Baijiu - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Furfuryl Mercaptan in Food Matrices using Stable Isotope Dilution Assay (SIDA)

Abstract

Furfuryl mercaptan (2-furanmethanethiol) is a potent aroma compound that contributes significantly to the desirable roasty, coffee-like, and savory notes in a variety of thermally processed foods and beverages. However, its high volatility and reactivity present analytical challenges for accurate quantification. This application note details a robust and sensitive method for the determination of furfuryl mercaptan in complex food matrices using a Stable Isotope Dilution Assay (SIDA) coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The use of a deuterated internal standard compensates for analyte losses during sample preparation and variations in instrument response, ensuring high accuracy and precision. This protocol is intended for researchers, scientists, and quality control professionals in the food and beverage industry.

Introduction

Furfuryl mercaptan is a key odorant found in foods such as coffee, beer, bread, and roasted meats, where it is formed primarily through the Maillard reaction. Its low odor threshold means that even trace amounts can have a significant impact on the overall flavor profile. The inherent instability of thiols like furfuryl mercaptan, which are prone to oxidation and degradation, makes their accurate quantification challenging.[1] Stable Isotope Dilution Assay (SIDA) is the gold standard for the accurate quantification of volatile and unstable compounds in complex matrices.[1] This technique involves the addition of a known amount of a stable isotope-labeled analogue of the target analyte (internal standard) to the sample at the earliest stage of analysis. Since the labeled standard has nearly identical physicochemical properties to the native analyte, it experiences similar losses during extraction, derivatization, and injection, allowing for precise correction of the final quantified amount.

This application note provides a comprehensive protocol for the SIDA-based quantification of furfuryl mercaptan in various food matrices.

Experimental Protocols

Materials and Reagents

-

Standards:

-

Furfuryl mercaptan (CAS No. 98-02-2), analytical standard grade

-